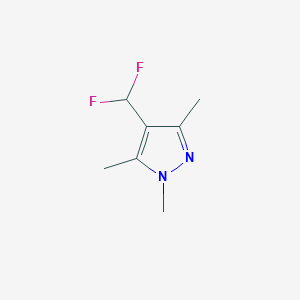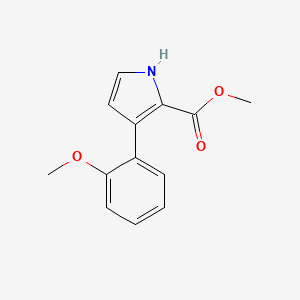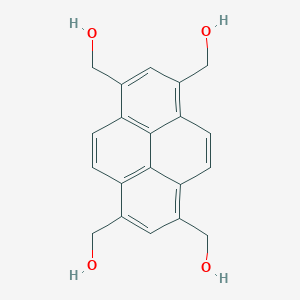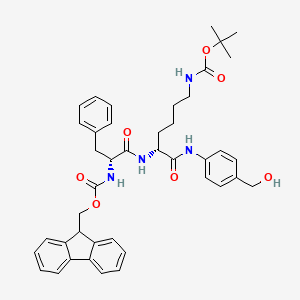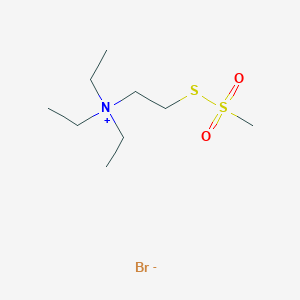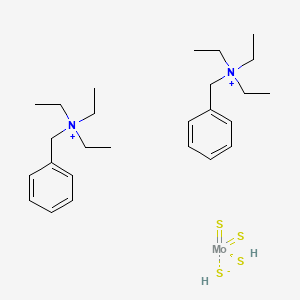
N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate is a quaternary ammonium salt that consists of a positively charged N-benzyl-N,N-diethylethylamine cation and a negatively charged tetrathiomolybdate anion. This compound is known for its applications in various chemical reactions, particularly as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate typically involves the reaction of N-Benzyl-N,N-diethylethanaminium iodide with ammonium tetrathiomolybdate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including filtration and crystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The tetrathiomolybdate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of different quaternary ammonium salts.
Applications De Recherche Scientifique
N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: Employed in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving molybdenum metabolism.
Industry: Utilized as a surfactant and emulsifier in various industrial processes, including the production of personal care products.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate involves its ability to facilitate the transfer of reactants between immiscible phases. The positively charged N-benzyl-N,N-diethylethylamine cation interacts with the negatively charged tetrathiomolybdate anion, enabling the compound to act as a phase transfer catalyst. This interaction enhances the reactivity of the reactants, leading to increased reaction rates and improved yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N-diethylethanaminium iodide: A quaternary ammonium salt used as a phase transfer catalyst.
N-Benzylethylenediamine: A compound used in the synthesis of various organic compounds.
Benzyltriethylammonium iodide: Another quaternary ammonium salt with similar applications in organic synthesis.
Uniqueness
N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate is unique due to its specific combination of the N-benzyl-N,N-diethylethylamine cation and the tetrathiomolybdate anion. This combination imparts distinct chemical properties, making it particularly effective as a phase transfer catalyst and in various industrial applications.
Propriétés
Formule moléculaire |
C26H46MoN2S4 |
|---|---|
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
benzyl(triethyl)azanium;bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/2C13H22N.Mo.2H2S.2S/c2*1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;;;;/h2*7-11H,4-6,12H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
Clé InChI |
SAPGYIOYVXLIOG-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CC)CC1=CC=CC=C1.CC[N+](CC)(CC)CC1=CC=CC=C1.[SH-].[SH-].S=[Mo]=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


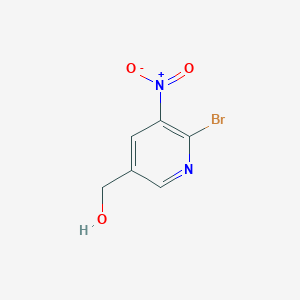
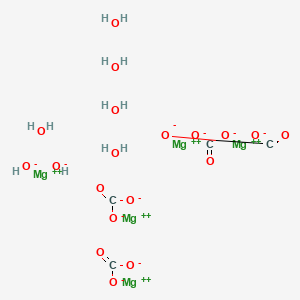
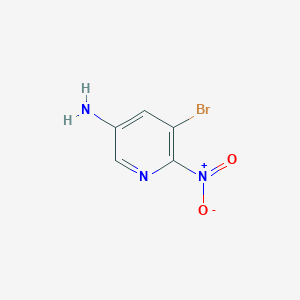
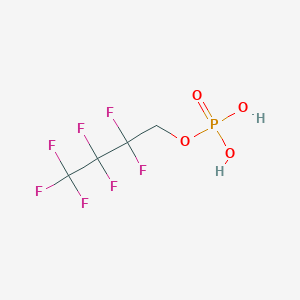
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
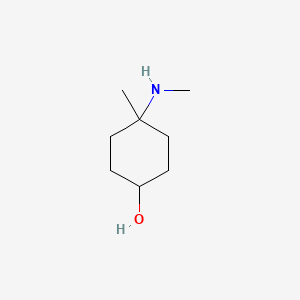
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
